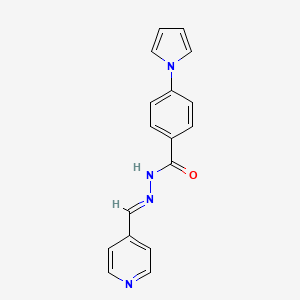
N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea, also known as APTU, is a small molecule compound that has been widely studied for its potential applications in scientific research. APTU is a thiourea derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
作用機序
The mechanism of action of N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea can induce changes in gene expression that lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-tumor properties, N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea has also been shown to exhibit anti-inflammatory and anti-viral activities. It does so by inhibiting the production of pro-inflammatory cytokines and by interfering with the replication of certain viruses. N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea has also been shown to have neuroprotective effects, and it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea is its relatively low cost and ease of synthesis. It is also highly stable and can be stored for long periods of time without degradation. However, one of the limitations of N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea is its poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments that specifically target its activity.
将来の方向性
There are several areas of research that could benefit from further study of N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea. One potential area is in the development of new anti-tumor therapies. N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea has shown promising results in preclinical studies, and further research could lead to the development of new drugs that target HDACs and other key enzymes involved in tumor growth. Another area of research is in the treatment of neurodegenerative diseases. N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea's neuroprotective effects make it a promising candidate for the development of new drugs that could slow or halt the progression of diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action of N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea and to identify new targets for its activity.
合成法
N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea can be synthesized through a simple one-pot reaction between acetylacetone, pyridine-3-carboxaldehyde, and thiourea. The reaction takes place in a mixture of ethanol and water, and the product can be purified through recrystallization. The yield of the reaction is typically around 50-60%, and the purity of the product can be confirmed through NMR and IR spectroscopy.
科学的研究の応用
N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of anti-tumor therapy. N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the growth of a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It does so by inducing cell cycle arrest and apoptosis in cancer cells.
特性
IUPAC Name |
1-(3-acetylphenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-11(19)13-5-2-6-14(8-13)18-15(20)17-10-12-4-3-7-16-9-12/h2-9H,10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXJBXKMZFDFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(pyridin-3-ylmethyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

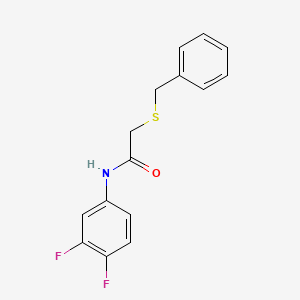
![methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5693747.png)
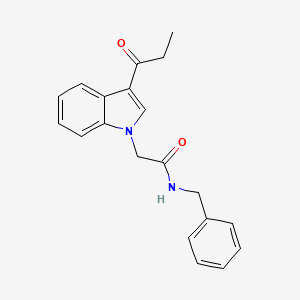
![N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5693761.png)
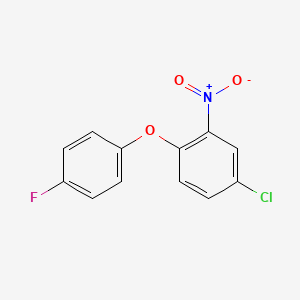
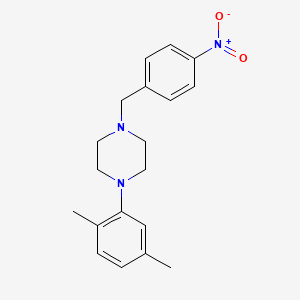
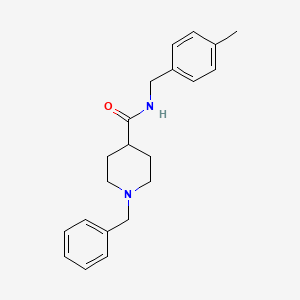

![N-isopropyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5693821.png)

![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5693835.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime]](/img/structure/B5693842.png)
![N-(2,6-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5693846.png)
